Technical Guide: Pyrido[3,2-d]pyrimidine Scaffold in Drug Discovery
Technical Guide: Pyrido[3,2-d]pyrimidine Scaffold in Drug Discovery
The following technical guide details the applications, synthesis, and medicinal chemistry of the pyrido[3,2-d]pyrimidine scaffold.
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While its regioisomer, pyrido[2,3-d]pyrimidine, has been extensively exploited (e.g., Palbociclib), the [3,2-d] isomer remains a high-value, under-explored territory offering unique electronic properties and distinct vectors for structure-activity relationship (SAR) expansion.
This guide focuses on the specific utility of the [3,2-d] system in targeting PI3K/mTOR pathways , Dihydrofolate Reductase (DHFR) in opportunistic infections, and emerging roles in ATR kinase inhibition.
Core Structural Distinction
Unlike quinazolines (benzene-fused) or pteridines (pyrazine-fused), the pyrido[3,2-d]pyrimidine features a pyridine ring fused to a pyrimidine such that the pyridine nitrogen is located at position 9 (relative to standard IUPAC numbering for the fused system, often referred to as position 5 in simplified discussions). This placement creates a specific electronic desolvation penalty and hydrogen-bond acceptor capability distinct from its [2,3-d] counterpart.
| Feature | Pyrido[3,2-d]pyrimidine | Pyrido[2,3-d]pyrimidine |
| Nitrogen Position | 1, 3, 9 (Distal Pyridine N) | 1, 3, 8 (Proximal Pyridine N) |
| Electronic Character | Electron-deficient C-6 position | Electron-deficient C-6 position |
| Solubility | Moderate (improved H-bond basicity) | Low to Moderate |
| Key Drug Class | PI3Kδ Inhibitors (Seletalisib) | CDK4/6 Inhibitors (Palbociclib) |
Therapeutic Applications & Mechanism of Action[1][2]
Kinase Inhibition: The PI3K/Akt/mTOR Axis
The most clinically advanced application of the pyrido[3,2-d]pyrimidine scaffold is in the inhibition of Phosphoinositide 3-kinase delta (PI3Kδ) .[1] This isoform is hyperactive in B-cell malignancies and autoimmune disorders.
-
Lead Compound: Seletalisib (UCB-5857)
-
Mechanism: ATP-competitive inhibition.[1][2] The scaffold mimics the adenine ring of ATP, forming critical hinge-region hydrogen bonds.
-
Selectivity: The [3,2-d] core allows for specific substitutions (e.g., at C-4 and C-6) that exploit the non-conserved regions of the PI3Kδ ATP binding pocket, reducing off-target effects on PI3K
or isoforms.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of pyrido[3,2-d]pyrimidine inhibitors within the B-cell receptor (BCR) signaling cascade.
Caption: Intervention of Pyrido[3,2-d]pyrimidine inhibitors in the PI3K/Akt signaling cascade, preventing PIP3 generation and downstream B-cell survival.
Antimicrobial: DHFR Inhibition
The scaffold serves as a potent non-classical antifolate.[1]
-
Target: Dihydrofolate Reductase (DHFR) in Pneumocystis jirovecii (pj) and Toxoplasma gondii.
-
Selectivity Challenge: Human DHFR (hDHFR) is structurally similar.
-
Solution: Substituted pyrido[3,2-d]pyrimidines (specifically 2,4-diamino-6-substituted analogs) exploit a "selectivity filter" involving residues like Phe34 in pjDHFR (vs. Leu22 in hDHFR). The scaffold participates in
- stacking interactions unique to the pathogen's enzyme.
Emerging Target: ATR Kinase
Recent studies (2023) have identified pyrido[3,2-d]pyrimidines as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase.
-
Compound 10q: Demonstrated excellent potency and liver microsome stability.
-
Application: Synthetic lethality in tumors with DNA damage response (DDR) deficiencies.
Synthetic Methodologies
The construction of the [3,2-d] core is chemically distinct from the [2,3-d] isomer. The most robust route builds the pyrimidine ring onto a pre-existing pyridine precursor.
De Novo Synthesis Protocol
Precursor: 3-aminopyridine-2-carboxylic acid (or 3-aminopyridine-2-carbonitrile).
Step-by-Step Workflow
-
Cyclization (Formation of the Dione):
-
Reagents: 3-aminopyridine-2-carboxylic acid + Urea (melt) or Phosgene equivalents.
-
Conditions: High temperature (160–180°C) melt or reflux in high-boiling solvent.
-
Product: Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
-
Chlorination (Activation):
-
Reagents: POCl
(Phosphorus oxychloride) + PCl (catalytic). -
Conditions: Reflux, 4–12 hours.
-
Product: 2,4-Dichloropyrido[3,2-d]pyrimidine.
-
Note: This intermediate is highly reactive and moisture-sensitive.
-
-
Regioselective Nucleophilic Substitution (S
Ar):-
C-4 Displacement (First): The C-4 position is more electrophilic due to the para-relationship with the pyridine nitrogen (N-9).
-
Reagents: Amine (R
-NH ), mild base (TEA/DIPEA), cold/RT.
-
-
C-2 Displacement (Second): Requires harsher conditions.
-
Reagents: Amine (R
-NH ), heat or microwave irradiation.
-
-
Synthetic Route Diagram
Caption: Standard synthetic route for 2,4-disubstituted pyrido[3,2-d]pyrimidines via the dichloro intermediate.
Key Quantitative Data (SAR Summary)
The following table summarizes critical activity data for lead compounds containing the pyrido[3,2-d]pyrimidine scaffold.
| Compound ID | Target | Activity (IC | Selectivity Profile | Reference |
| Seletalisib | PI3Kδ | ~1–10 nM | >100x vs PI3K | Clinical Phase II |
| Compound 15 | pjDHFR | 80 nM | 28-fold vs hDHFR | Gangjee et al. |
| Compound 10q | ATR Kinase | <100 nM | High stability in microsomes | Bioorg. Chem. 2023 |
| Generic | mTOR | ~200 nM | Dual PI3K/mTOR activity | Tikad et al. |
Experimental Protocols
Protocol: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine
This intermediate is the "gateway" to library generation.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube. -
Reagents: Add pyrido[3,2-d]pyrimidine-2,4-dione (1.0 equiv) and POCl
(10.0 equiv). Add N,N-diethylaniline (1.0 equiv) as a catalyst/acid scavenger. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 4 hours. The suspension should become a clear solution.
-
Workup:
-
Remove excess POCl
under reduced pressure (rotary evaporator). -
Pour the residue onto crushed ice very slowly (exothermic hydrolysis of residual POCl
). -
Extract immediately with Dichloromethane (DCM) (3 x 50 mL).
-
Wash organic layer with cold saturated NaHCO
and brine. -
Dry over anhydrous Na
SO and concentrate.[3]
-
-
Storage: Use immediately or store under Argon at -20°C.
Protocol: PI3Kδ Kinase Assay (ADP-Glo)
Validating the biological activity of synthesized analogs.
-
Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl
, 1 mM EGTA, 0.03% CHAPS). -
Enzyme Mix: Dilute recombinant PI3Kδ enzyme to 2x final concentration in Kinase Buffer.
-
Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM) and ATP (10 µM) in Kinase Buffer.
-
Incubation:
-
Add 2 µL of test compound (in DMSO) to 384-well plate.
-
Add 4 µL of Enzyme Mix. Incubate 15 min at RT.
-
Add 4 µL of Substrate Mix to initiate reaction. Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Read: Measure luminescence. Calculate IC
using non-linear regression.
References
-
Gangjee, A., et al. (2019). "Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[1] "Pyrido[3,2-d]pyrimidine-2,4-diol in Enzyme Mechanism Studies." Application Notes.
-
Tikad, A., et al. (2015). "Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines in Positions C-2 and C-4." European Journal of Medicinal Chemistry.
-
Le Meur, et al. (2016). "Synthesis of Seletalisib (UCB-5857)." Patent WO2016.
-
Bai, H., et al. (2023). "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[1] Drug Development Research.
